2-Fluor-5-nitroanilin

Übersicht

Beschreibung

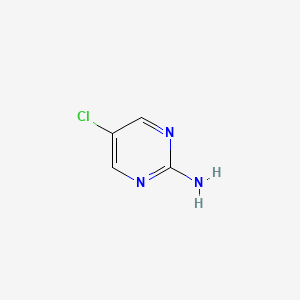

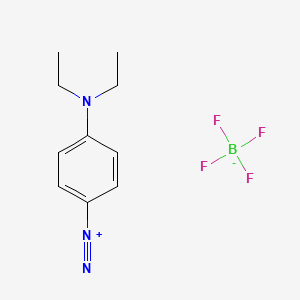

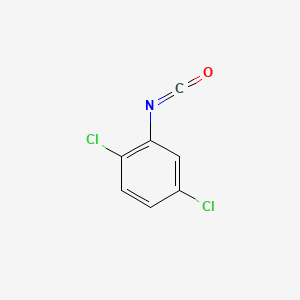

2-Fluoro-5-nitroaniline is a chemical compound that has been the subject of various studies due to its potential applications in organic synthesis and material science. The compound is characterized by the presence of a fluorine atom and a nitro group attached to an aniline ring, which significantly influences its chemical behavior and properties.

Synthesis Analysis

The synthesis of 2-fluoro-5-nitroaniline has been explored in different contexts. For instance, it has been reported that 2-fluoro-3-nitroaniline, a related compound, was synthesized by the partial reduction of 2-fluoro-1,3-dinitrobenzene, while the total reduction of the same precursor leads to 2-fluoro-1,3-phenylenediamine . Additionally, a method for synthesizing 2-fluoro-2-nitrostyrenes, which are structurally related to 2-fluoro-5-nitroaniline, involves the radical nitration-debromination of α-bromo-α-fluoroalkenes, yielding the desired products with high stereoselectivity and in good yields .

Molecular Structure Analysis

The molecular structure of 2-fluoro-5-nitroaniline is influenced by the electron-withdrawing effects of the fluorine and nitro groups. These substituents can affect the electronic distribution within the molecule, which is reflected in the NMR parameters reported for this compound and its related analogs . The presence of these groups also impacts the reactivity of the compound, as seen in the formation of various complexes with metals .

Chemical Reactions Analysis

2-Fluoro-5-nitroaniline participates in various chemical reactions, particularly as a ligand in the formation of metal complexes. New complexes of 2-fluoro-5-nitroaniline with copper(II), nickel(II), and cobalt(II) have been prepared, showcasing the compound's ability to act as a monodentate O-bonded ligand . The electronic spectra and magnetic moments of these complexes have been reported, providing insight into the coordination chemistry of 2-fluoro-5-nitroaniline.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-fluoro-5-nitroaniline are dictated by its molecular structure. The fluorine and nitro groups contribute to the compound's polarity and potential for hydrogen bonding, which can affect its solubility and stability. The photoreaction of a related compound, 2-fluoro-4-nitroanisole, with n-hexylamine, suggests that 2-fluoro-5-nitroaniline could also exhibit interesting photochemical behavior due to the potential for different excited states . The properties of 2-fluoro-5-nitroaniline are also relevant in the context of its reactivity with other chemical species, as demonstrated by the formation of metal complexes .

Wissenschaftliche Forschungsanwendungen

Fluorierte Bausteine

2-Fluor-5-nitroanilin wird als fluorierter Baustein in der chemischen Synthese verwendet . Es gehört zu einer Klasse von Verbindungen, die verwendet werden, um Fluor in eine Vielzahl chemischer Strukturen einzuführen und deren Eigenschaften wie Stabilität, Reaktivität und biologische Aktivität zu verbessern .

Zwischenprodukt in der organischen Synthese

Diese Verbindung dient als Zwischenprodukt in der organischen Synthese . Sie kann zur Herstellung verschiedener anderer Chemikalien verwendet werden und trägt zur Komplexität und Vielfalt organischer Verbindungen bei .

Mercurierung und Tellurierung

Eine im Russian Journal of General Chemistry veröffentlichte Studie beschrieb die Mercurierung und Tellurierung von this compound . Die Reaktion von this compound mit Quecksilber(II)-acetat und anschließend mit Tellur(IV)-tetrabromid führte zu neuen Derivaten von Organotellur- und Organomercuroverbindungen .

Antibakterielle Aktivität

Die aus this compound synthetisierten Organotellur- und Organomercuroverbindungen zeigten eine signifikante antibakterielle Aktivität . Sie wurden gegen Klebsiella pneumoniae, Proteus, Escherichia coli, Pseudomonas spp. und Staphylococcus aureus getestet und als hochwirksam eingestuft .

Rechnerische Studie

Die Molekülstruktur und die Energien der von this compound abgeleiteten Verbindungen wurden mit der Dichtefunktionaltheorie (DFT) berechnet . Dies liefert wertvolle Einblicke in die Eigenschaften und möglichen Anwendungen dieser Verbindungen .

Laborchemikalien

This compound wird als Laborchemikalie verwendet . Es wird in verschiedenen experimentellen Aufbauten und chemischen Reaktionen verwendet und trägt zum Fortschritt der wissenschaftlichen Forschung bei .

Verwendung in Lebensmitteln, Arzneimitteln, Pestiziden oder bioziden Produkten

Diese Verbindung wird auch zur Herstellung von Lebensmitteln, Arzneimitteln, Pestiziden oder bioziden Produkten verwendet . Ihre Eigenschaften machen sie zu einer wertvollen Komponente in diesen Industrien .

Safety and Hazards

2-Fluoro-5-nitroaniline is classified as a flammable solid. It may cause skin and eye irritation, and respiratory irritation. Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .

Wirkmechanismus

Target of Action

Nitroanilines, in general, are known to interact with various enzymes and proteins within the body .

Mode of Action

Nitroanilines are known to undergo various types of reactions, including substitution and reduction reactions .

Biochemical Pathways

Nitroanilines can potentially affect various biochemical pathways due to their reactivity .

Result of Action

Nitroanilines can potentially cause various cellular effects due to their reactivity .

Action Environment

The action, efficacy, and stability of 2-Fluoro-5-nitroaniline can be influenced by various environmental factors. For safe storage and handling, it should be stored in a cool, dry, and well-ventilated area away from sources of heat, flames, and incompatible chemicals .

Eigenschaften

IUPAC Name |

2-fluoro-5-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJVBJICWGQIMOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7074660 | |

| Record name | 2-Fluoro-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

369-36-8 | |

| Record name | 2-Fluoro-5-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=369-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-5-nitroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000369368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 369-36-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51768 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Fluoro-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-5-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.110 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Decahydropyrazino[2,3-b]pyrazine](/img/structure/B1294314.png)